molecular formula C24H32F26N4O8S3 B12828864 Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate CAS No. 70248-52-1

Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate

Cat. No.: B12828864
CAS No.: 70248-52-1
M. Wt: 1094.7 g/mol
InChI Key: YBMZDDVMZMNFRI-UHFFFAOYSA-L
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Description

Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate is a complex organic compound known for its surfactant properties. It is commonly used in industrial applications such as wetting agents, dispersants, and emulsifiers . This compound is also utilized in surface treatment processes for textiles, paper, and coatings .

Preparation Methods

The synthesis of Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate involves multiple steps. The primary synthetic route includes the reaction of tridecafluorohexyl sulphonyl chloride with trimethylamine, followed by the addition of propylamine. The final product is obtained by reacting the intermediate with sulphuric acid . Industrial production methods often involve similar steps but are optimized for large-scale manufacturing to ensure high yield and purity .

Chemical Reactions Analysis

Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, enhancing permeability and facilitating the transport of molecules across the membrane . The molecular pathways involved include interactions with lipid bilayers and proteins on the cell surface .

Comparison with Similar Compounds

Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate is unique due to its high fluorine content, which imparts exceptional hydrophobic and lipophobic properties. Similar compounds include:

The unique properties of this compound make it particularly suitable for applications requiring a balance between hydrophobicity and solubility .

Properties

CAS No.

70248-52-1

Molecular Formula

C24H32F26N4O8S3

Molecular Weight

1094.7 g/mol

IUPAC Name

trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonylamino)propyl]azanium;sulfate

InChI

InChI=1S/2C12H16F13N2O2S.H2O4S/c2*1-27(2,3)6-4-5-26-30(28,29)12(24,25)10(19,20)8(15,16)7(13,14)9(17,18)11(21,22)23;1-5(2,3)4/h2*26H,4-6H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

YBMZDDVMZMNFRI-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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